molecular formula C8H17NO B2858796 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL CAS No. 98009-90-6

2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL

Cat. No.: B2858796
CAS No.: 98009-90-6
M. Wt: 143.23
InChI Key: PYVUXEULPSUTEE-UHFFFAOYSA-N
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Description

2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the 3-position and an ethanol group at the 4-position. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 3-methyl-4-piperidone followed by the reduction of the resulting intermediate to yield the desired ethanol derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and pH to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity. For example, it may bind to GABA receptors, influencing neuronal activity and producing sedative effects .

Comparison with Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanol
  • 2-(1-Methylpiperidin-4-yl)ethan-1-ol
  • 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride

Comparison: 2-(3-METHYLPIPERIDIN-4-YL)ETHAN-1-OL is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and applications .

Biological Activity

2-(3-Methylpiperidin-4-yl)ethan-1-ol, also known as a derivative of piperidine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its effects on neurotransmitter systems, enzyme inhibition, and anticancer properties.

The molecular formula for this compound is C8H17NO, and it features a piperidine ring which contributes to its biological activity. The presence of an alcohol functional group enhances its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation :
    • The compound shows potential as a modulator of neurotransmitter systems, particularly through interactions with serotonin receptors. It has been identified as an agonist for the 5-HT_1F receptor, which plays a role in migraine treatment and neurological conditions .
    • Additionally, studies suggest moderate inhibitory activity against acetylcholinesterase (AChE), indicating its potential application in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives containing the piperidinyl group exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values below 5 μM against A549 (lung cancer) and MCF7 (breast cancer) cell lines .
    • The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
  • Antimicrobial Properties :
    • Preliminary studies have indicated that compounds related to this compound exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
Neurotransmitter Modulation5-HT_1F ReceptorNot specified
AChE InhibitionAChE EnzymeModerate
Anticancer ActivityA549 (Lung Cancer)<5
MCF7 (Breast Cancer)<3
Antimicrobial ActivityS. aureusNot specified
E. coliNot specified

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The presence of the piperidine moiety enhances binding affinity to enzyme active sites, such as AChE, which is crucial for neurotransmitter breakdown.
  • Receptor Interaction : Its ability to act as an agonist at serotonin receptors suggests a mechanism through which it can modulate mood and pain perception.

Properties

IUPAC Name

2-(3-methylpiperidin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-6-9-4-2-8(7)3-5-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVUXEULPSUTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98009-90-6
Record name 2-(3-methylpiperidin-4-yl)ethan-1-ol
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